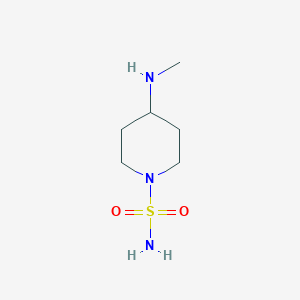
4-(Methylamino)piperidine-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methylamino)piperidine-1-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their broad range of biological activities. This compound features a piperidine ring, a common structural motif in many pharmaceuticals, and a sulfonamide group, which is crucial for its biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylamino)piperidine-1-sulfonamide typically involves the reaction of piperidine derivatives with sulfonyl chlorides. One efficient method involves the NH4I-mediated reaction of sodium sulfinates with amines . This method is environmentally friendly and provides a wide range of sulfonamide products in good yields.
Industrial Production Methods: In industrial settings, the production of sulfonamides often involves multicomponent reactions. For example, the synthesis of highly functionalized piperidines can be achieved via a one-pot domino reaction of β-ketoesters, aromatic aldehydes, and aromatic amines . This method is advantageous due to its efficiency and the ability to produce complex molecules in a single step.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Methylamino)piperidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sulfonyl chlorides and amines are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-(Methylamino)piperidine-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Sulfonamide derivatives are known for their antibacterial properties and are used in the treatment of various infections.
Industry: The compound is used in the development of new agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-(Methylamino)piperidine-1-sulfonamide involves its interaction with specific molecular targets. For instance, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme involved in folate biosynthesis . This inhibition disrupts DNA replication and leads to the antibacterial effects of the compound.
Vergleich Mit ähnlichen Verbindungen
Sulfadiazine: Another sulfonamide with antibacterial properties.
Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.
Sulfisoxazole: Used to treat urinary tract infections.
Eigenschaften
Molekularformel |
C6H15N3O2S |
|---|---|
Molekulargewicht |
193.27 g/mol |
IUPAC-Name |
4-(methylamino)piperidine-1-sulfonamide |
InChI |
InChI=1S/C6H15N3O2S/c1-8-6-2-4-9(5-3-6)12(7,10)11/h6,8H,2-5H2,1H3,(H2,7,10,11) |
InChI-Schlüssel |
YITZOBRCOJXXJO-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1CCN(CC1)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


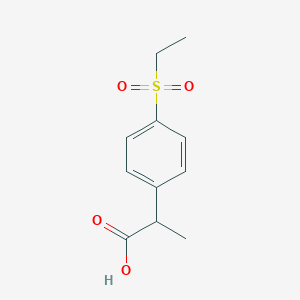
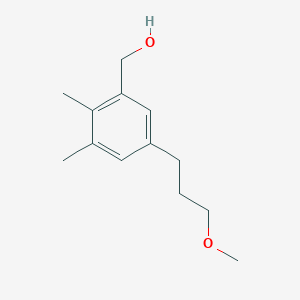
![propyl N-[3-[(4-oxo-1-pyridin-4-ylpyridazin-3-yl)methyl]phenyl]carbamate](/img/structure/B13877686.png)

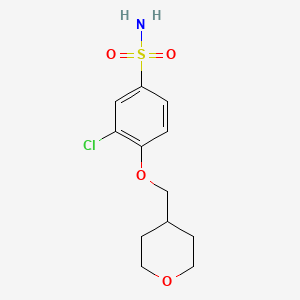
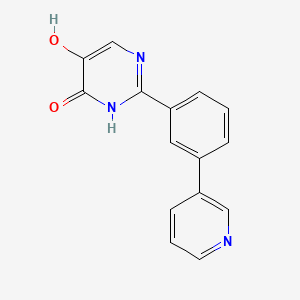

![2-[2-(Dimethylamino)ethyl]-1,3-dihydroisoindol-5-amine](/img/structure/B13877737.png)
![3-(2-chloropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13877743.png)
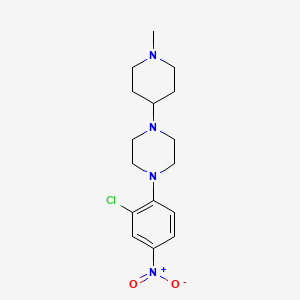
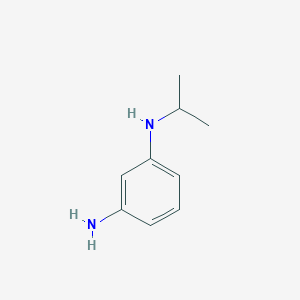


![2-methylpropyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B13877767.png)
